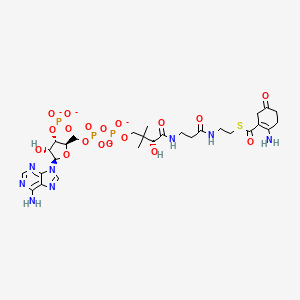
2-巯基乙酰胺
描述
2-Mercaptoacetamide (2-MA) is an organic compound belonging to the family of thiols. It is a white to off-white powder that is insoluble in water and soluble in organic solvents. 2-MA is widely used in scientific research, such as in the synthesis of peptides and proteins, as a reducing agent, and as a reagent for the detection of thiols. It is also used as a stabilizing agent for enzymes and as a stabilizer for certain metal complexes.
科学研究应用
中枢神经系统疾病
2-巯基乙酰胺已被用于设计靶向组蛋白脱乙酰酶 6 (HDAC6) 的强效和选择性抑制剂 。这些抑制剂对于治疗中枢神经系统 (CNS) 疾病具有潜在用途。在巯基乙酰胺的帽基团中加入卤素可以提高脑部通透性,这对 CNS 应用至关重要。
癌症治疗
该化合物作为 HDAC6 抑制剂的精益抑制剂策略的一部分,在肿瘤学领域显示出希望 。这些抑制剂旨在替代基于羟肟酸的药物,这些药物会导致长期癌症治疗中的严重副作用。基于巯基乙酰胺的抑制剂在细胞中表现出剂量依赖性的 HDAC6 抑制,并改善了基因毒性结果,使其成为癌症治疗的宝贵工具。
抗菌剂
研究表明,包括 2-巯基乙酰胺衍生物在内的各种乙酰胺表现出显著的抗分枝杆菌活性 。这使它们成为抗菌剂系列中分子阵列的一部分,可能对治疗结核病等疾病有用。
酶抑制
2-巯基乙酰胺在合成 HDAC6 选择性抑制剂中充当锌结合基团 。这种应用对于酶抑制策略至关重要,尤其是在开发需要选择性抑制特定酶的新药时。
神经退行性疾病
2-巯基乙酰胺衍生物能够跨越血脑屏障并作用于 CNS 靶标,使其成为治疗神经退行性疾病的候选药物。 它们在促进细胞中微管蛋白乙酰化方面的作用表明对阿尔茨海默病和帕金森病等疾病具有潜在的治疗效果 .
基因毒性降低
在寻求更安全的药物方面,已经合成基于 2-巯基乙酰胺的化合物来降低其他药物类别中常见的基因毒性 。这种应用在开发用于治疗慢性疾病的长期治疗方法中尤为重要。
安全和危害
2-Mercaptoacetamide is classified as highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns, eye damage, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Relevant Papers One relevant paper is “New Mercaptoacetamide Derivatives: Synthesis and Assessment as Antimicrobial and Antimycobacterial Agents” published in the Pharmaceutical Chemistry Journal . This paper discusses the synthesis of new mercaptoacetamide derivatives and their assessment as potential antimicrobial and antimycobacterial agents.
作用机制
Target of Action
2-Mercaptoacetamide has been identified as a potential multi-target inhibitor of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa . It has also been found to inhibit histone deacetylase 6 (HDAC6) .
Mode of Action
The compound works by inhibiting the activity of MBLs, which are resistance factors that can cleave almost all β-lactam antibiotics . By inhibiting these enzymes, 2-Mercaptoacetamide can restore the activity of antibiotics already in clinical use . As an HDAC6 inhibitor, it modulates the acetylation status of non-histone substrates .
Biochemical Pathways
The inhibition of MBLs and LasB affects the bacterial resistance and virulence pathways . The inhibition of HDAC6 influences cell proliferation, protein trafficking and degradation, cell shape, migration, and regulation of immunomodulatory factors .
Pharmacokinetics
The plasma pharmacokinetics of mercaptoacetamide-based HDAC inhibitors have been studied. They show favorable plasma pharmacokinetics with clearance rates of around 4 L/h and half-lives of approximately 2 hours .
Result of Action
The inhibition of MBLs and LasB by 2-Mercaptoacetamide can restore the full activity of certain antibiotics, such as imipenem, in bacteria expressing NDM-1 .
Action Environment
The action of 2-Mercaptoacetamide can be influenced by various environmental factors. For instance, the emergence of drug-resistant bacteria and the lack of new antibiotics in the pipeline can affect the efficacy of this compound
生化分析
Biochemical Properties
2-Mercaptoacetamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with histone deacetylase 6 (HDAC6), a zinc-dependent enzyme, by binding to its active site and inhibiting its activity . This inhibition affects the deacetylation of non-histone proteins such as α-tubulin and heat shock protein 90 (HSP90), which are crucial for cell function and stability . Additionally, 2-Mercaptoacetamide has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea, by acting as a competitive inhibitor .
Cellular Effects
2-Mercaptoacetamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting HDAC6, 2-Mercaptoacetamide affects the acetylation status of proteins, leading to changes in cell shape, migration, and proliferation . This compound has also been studied for its antitumor activity, where it inhibits the growth of cancer cells while exerting limited effects on nonmalignant cells . Furthermore, 2-Mercaptoacetamide’s inhibition of urease can prevent the encrustation and blockage of urinary catheters, thereby reducing the risk of catheter-associated infections .
Molecular Mechanism
At the molecular level, 2-Mercaptoacetamide exerts its effects through specific binding interactions with biomolecules. Its sulfur atom coordinates with the zinc ion in the active site of HDAC6, leading to enzyme inhibition . This interaction prevents the deacetylation of target proteins, thereby altering their function and stability. In the case of urease inhibition, 2-Mercaptoacetamide competes with urea for binding to the enzyme’s active site, effectively blocking its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Mercaptoacetamide have been observed to change over time. Studies have shown that this compound exhibits stability in various microsomal preparations, including those from humans, dogs, and rats . The stability and degradation of 2-Mercaptoacetamide are crucial for its long-term effects on cellular function. For instance, its antitumor activity has been sustained for at least 60 days in animal models, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Mercaptoacetamide vary with different dosages in animal models. At lower doses, it has been shown to inhibit tumor growth effectively, while higher doses may lead to toxic or adverse effects . For example, in mice bearing prostate cancer xenografts, 2-Mercaptoacetamide led to significant tumor regression at a dose of 0.5 mg/kg . It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
2-Mercaptoacetamide is involved in various metabolic pathways, particularly those related to its role as an enzyme inhibitor. It interacts with enzymes such as HDAC6 and urease, affecting their catalytic activities and subsequent metabolic processes . The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation, to facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, 2-Mercaptoacetamide is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 2-Mercaptoacetamide is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with HDAC6 predominantly occurs in the cytoplasm, where it modulates the acetylation status of non-histone proteins .
属性
IUPAC Name |
2-sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NOS/c3-2(4)1-5/h5H,1H2,(H2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXHHICIFZSKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226711 | |
| Record name | 2-Mercaptoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
758-08-7 | |
| Record name | Mercaptoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=758-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercaptoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioglycolamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Mercaptoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sulfanylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-MERCAPTOACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/512243B4TP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)







![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)

![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)